
(1-Chlorocyclobutyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Chlorocyclobutyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2411195-97-4 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H10ClN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H . This indicates that the compound consists of a cyclobutyl ring with a chlorine atom and a methanamine group attached to it. The compound also forms a salt with hydrochloric acid . Physical And Chemical Properties Analysis
“(1-Chlorocyclobutyl)methanamine;hydrochloride” is a powder that is stored at room temperature . The molecular weight of the compound is 156.05 .Scientific Research Applications
Improved Industrial Synthesis of Antidepressant Sertraline
Sertraline hydrochloride's novel synthesis showcases its significance in pharmaceutical applications, particularly as an effective antidepressant. This research highlights the process's advantages in terms of environmental and safety aspects, indicating (1-Chlorocyclobutyl)methanamine hydrochloride's role in producing pharmaceutical ingredients with the required purity levels. The intermediate used, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, showcases its utility in synthesizing complex pharmaceutical compounds (Krisztina Vukics et al., 2002).
Ketamine Hydrochloride Structural Insights
The study on (S)-(+)-Ketamine hydrochloride provides structural insights into this anesthetic compound. Understanding the crystal structure aids in comprehending its potency differences and its interactions within biological systems. Such research is crucial for developing more effective and safer anesthetic agents, illustrating (1-Chlorocyclobutyl)methanamine hydrochloride's relevance in medicinal chemistry (P. Hakey et al., 2008).
Analytical Chemistry Applications
The application of bromine chloride in the precise determination of organic compounds, including those related to (1-Chlorocyclobutyl)methanamine hydrochloride, demonstrates its importance in analytical chemistry. This method's accuracy and efficiency in identifying and quantifying organic substances underscore its utility in research and industrial settings, contributing to advancements in chemical analysis techniques (K. Verma et al., 1978).
Synthesis of Zinc(II) Complexes
Research involving the synthesis and characterization of zinc(II) complexes using camphor-based iminopyridines, which potentially involves derivatives of (1-Chlorocyclobutyl)methanamine hydrochloride, underscores the compound's utility in catalysis and polymer science. These complexes' role in the ring-opening polymerization of rac-lactide highlights their importance in producing polylactic acid, a biodegradable polymer, demonstrating the compound's contribution to sustainable materials science (Kyuong Seop Kwon et al., 2015).
Environmental and Health Impacts of Chloromethanes
The comprehensive review on the fate of chloromethanes, including methylene chloride, in the environment provides critical insights into their impact on human health, ozone depletion, and global warming. This research is essential for understanding the environmental and health hazards posed by these compounds and their degradation products, informing regulatory policies and safety practices to mitigate their adverse effects (W. Tsai, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
properties
IUPAC Name |
(1-chlorocyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUKJIYUFNRECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chlorocyclobutyl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)
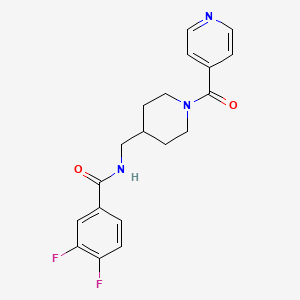
![4-Imidazol-1-ylthieno[3,2-c]pyridine](/img/structure/B2752512.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)
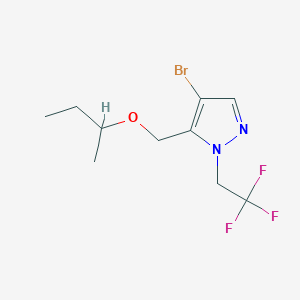
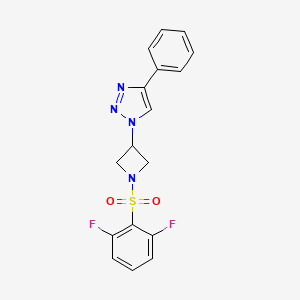
![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)
![2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2752521.png)

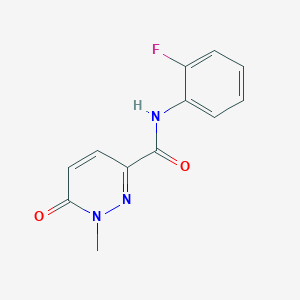
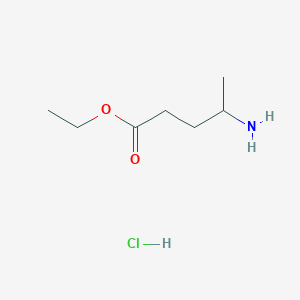
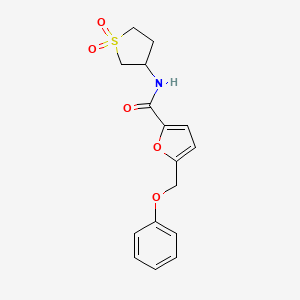
![5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2752530.png)